molecular formula C13H8ClFO3 B6403938 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid CAS No. 1261961-87-8

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid

Cat. No.: B6403938
CAS No.: 1261961-87-8
M. Wt: 266.65 g/mol
InChI Key: FLOPXYGDXPQNNB-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids This compound is characterized by the presence of both chlorine and fluorine atoms attached to the aromatic ring, along with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzoic acid derivative. For instance, starting with 2-fluorobenzoic acid, a chlorination reaction can be performed using a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines with coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid depends on its interaction with biological targets. The presence of halogen atoms and the hydroxyl group allows it to interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness: 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid is unique due to the combination of chlorine, fluorine, and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOPXYGDXPQNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690478
Record name 2'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-87-8
Record name 2'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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